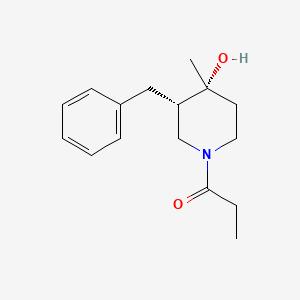![molecular formula C19H14ClN3 B5404740 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5404740.png)
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, also known as CPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPP is a pyrazolopyrimidine derivative that exhibits a unique chemical structure, making it a promising candidate for drug discovery and development.
作用机制
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exerts its pharmacological effects by interacting with various molecular targets, including protein kinases, DNA topoisomerases, and tubulin. 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase pathway, leading to the cleavage of various cellular proteins and DNA fragmentation. Furthermore, 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the migration and invasion of cancer cells by modulating the expression of various genes involved in cell adhesion and motility.
实验室实验的优点和局限性
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibits several advantages for laboratory experiments, including a unique chemical structure, potent pharmacological activities, and ease of synthesis. However, 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine also exhibits certain limitations, including poor solubility in aqueous solutions and potential toxicity at high concentrations.
未来方向
Several future directions for 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine research include the development of novel 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine analogs with improved pharmacological properties, the elucidation of the molecular mechanisms underlying 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine's pharmacological effects, and the evaluation of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine's therapeutic potential in preclinical and clinical studies. Additionally, the development of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-based drug delivery systems and the investigation of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine's potential applications in other disease areas, such as neurodegenerative disorders, are also promising avenues for future research.
合成方法
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can be synthesized via several methods, including a one-pot reaction of 4-chloroaniline, 4-methylphenylhydrazine, and ethyl acetoacetate in the presence of triethylamine and acetic acid. The reaction proceeds via a condensation reaction, followed by cyclization and elimination, resulting in the formation of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine.
科学研究应用
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. Several studies have shown that 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-2-4-15(5-3-13)18-10-11-21-19-17(12-22-23(18)19)14-6-8-16(20)9-7-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYCMTNCHMXUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-5-methoxy-2-[2-(methylthio)-1-buten-1-yl]-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5404663.png)
![2-(3-methylphenyl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5404665.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]morpholine](/img/structure/B5404676.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5404696.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5404697.png)
![6-[2-(2-chloro-6-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5404705.png)
![N-{1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5404712.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5404724.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5404733.png)
![N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5404750.png)
![1-(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5404760.png)
![6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5404763.png)